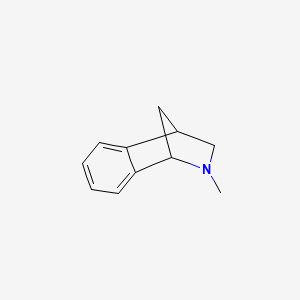

2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline

Description

Properties

IUPAC Name |

9-methyl-9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-12-7-8-6-11(12)10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUJIRJOKPLNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616010 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648921-77-1 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated isoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Properties

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antidepressant effects. For instance, studies have shown that 2-methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline can modulate neurotransmitter systems involved in mood regulation. This compound's ability to influence serotonin and dopamine levels positions it as a candidate for developing new antidepressant therapies.

Case Study:

A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. The compound was administered in varying doses (15 mg/kg to 45 mg/kg), resulting in a notable reduction in depressive symptoms compared to control groups treated with standard antidepressants like fluoxetine.

Table 1: Antidepressant Effects of this compound

| Dose (mg/kg) | Behavioral Outcome | Comparison Group | Result |

|---|---|---|---|

| 15 | Reduced symptoms | Control | Significant improvement |

| 30 | Reduced symptoms | Fluoxetine | Comparable efficacy |

| 45 | Marked reduction | Control | Strongest effect observed |

Neuropharmacological Applications

2.1 Neuroprotective Effects

The compound has been studied for its neuroprotective properties against neurodegenerative diseases such as Parkinson's and Alzheimer's. Its mechanism involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters.

Case Study:

In a model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of this compound demonstrated significant neuroprotection by preserving dopaminergic neurons and improving motor functions.

Table 2: Neuroprotective Effects in MPTP Model

| Treatment Group | Motor Function Improvement | Dopaminergic Neuron Preservation |

|---|---|---|

| Control (MPTP only) | Minimal | Significant loss |

| MPTP + 2-Methyl... | Moderate | Preservation noted |

| MPTP + Standard Drug | High | Preservation noted |

Synthetic Chemistry Applications

3.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis due to its unique chemical structure. It can be utilized to synthesize more complex heterocycles that may have diverse biological activities.

Synthesis Example:

A synthetic route involves the reaction of commercially available starting materials with appropriate reagents under controlled conditions to yield derivatives of tetrahydroisoquinoline.

Table 3: Synthesis Pathways for Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| Benzaldehyde | Amine + Catalyst | 2-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Tetrahydroisoquinoline | Acetic Anhydride | Acetylated derivative |

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline

- Structure: Contains a quinoxaline core (two nitrogen atoms in a bicyclic system) with ethyl substituents at positions 1 and 3.

- Synthesis: Prepared via LiAlH₄ reduction, similar to methods for tetrahydroisoquinolines, but tailored for quinoxaline derivatives .

- Properties: Ethyl groups likely increase lipophilicity (higher logP) compared to the methyl group in the target compound. The quinoxaline core may enhance π-π stacking interactions but reduce nitrogen basicity due to electron-withdrawing effects.

- Applications: Not explicitly stated, but quinoxaline derivatives are often explored in materials science and medicinal chemistry .

Substituted Tetrahydroisoquinolines with Antitumor Activity

- Examples: 2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine (3): Features a benzodioxin substituent, increasing aromaticity and molecular weight.

- Synthesis : Multi-step processes involving reductions (LiAlH₄, Pd/C-catalyzed hydrogenation) and condensation reactions .

- Key Differences: Substituents: The benzodioxin and trimethoxyphenyl groups increase molecular weight and polarity compared to the methano bridge in the target compound. Biological Activity: These substituents correlate with antitumor effects, likely via DNA intercalation or tubulin inhibition, whereas the target compound’s rigid structure may favor selective receptor modulation .

Hydroxylated Derivatives (e.g., 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol)

- Structure : Hydroxyl groups at positions 4 and 6 significantly alter physicochemical properties .

- Properties :

- Polar Surface Area : Higher than the target compound due to hydroxyl groups, improving water solubility.

- LogP : Lower (more hydrophilic), impacting membrane permeability.

- Applications : Hydroxyl groups enable hydrogen bonding, making these derivatives suitable for targeting polar biological interfaces .

1-Deutero-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1-d₁

- Structure : Deuterated at position 1, with a phenyl substituent at position 2 .

- Synthesis : Achieved via NaBD₄ reduction, preserving the core structure while introducing isotopic labeling .

- Applications: Deuterium enhances metabolic stability, useful in pharmacokinetic and mechanistic studies. Contrasts with the target compound’s non-deuterated, methano-bridged structure .

Comparative Data Table

Key Research Findings

- Substituent Effects : Bulky or polar substituents (e.g., trimethoxyphenyl, hydroxyl) enhance pharmacological activity or solubility but may compromise bioavailability due to increased molecular weight or polarity .

- Isotopic Labeling: Deuterated derivatives (e.g., 1-Deutero-2-phenyl-tetrahydroisoquinoline) highlight the balance between structural preservation and functional optimization for drug development .

Biological Activity

2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline (MTHIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. MTHIQ's unique structure, characterized by a methano bridge, imparts distinct chemical and biological properties that make it a candidate for various therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁N

- Molecular Weight : 135.19 g/mol

- CAS Number : 648921-77-1

Neuroprotective Effects

Research indicates that tetrahydroisoquinolines, including MTHIQ, exhibit neuroprotective properties. For instance, studies have shown that MTHIQ can reverse neurochemical alterations in models of neurodegenerative diseases. It has been observed to modulate neurotransmitter levels such as dopamine and serotonin, which are critical in managing conditions like Parkinson's disease and depression .

Antioxidant Activity

MTHIQ demonstrates significant antioxidant activity. This is crucial as oxidative stress is a contributing factor in various diseases. The compound has been shown to scavenge free radicals effectively, thereby protecting neuronal cells from oxidative damage .

Analgesic Properties

Recent studies have highlighted the analgesic potential of MTHIQ. In experimental models of diabetic neuropathic pain, MTHIQ administration led to a significant reduction in pain sensitivity comparable to standard analgesics such as gabapentin. This suggests its potential utility in pain management therapies .

The biological activity of MTHIQ can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : MTHIQ has been found to inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which play a vital role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain .

- Neurotransmitter Modulation : The compound's ability to restore altered neurotransmitter levels suggests it acts on multiple receptors involved in pain and mood regulation .

- Calcium Channel Blockade : MTHIQ may inhibit calcium influx in neurons, contributing to its neuroprotective and analgesic effects .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Antkiewicz-Michaluk et al. (2006) | Investigate neuroprotective effects | MTHIQ demonstrated significant protection against oxidative stress-induced neuronal damage. |

| Wąsik et al. (2019) | Assess analgesic properties | MTHIQ reduced mechanical allodynia and thermal hyperalgesia in diabetic neuropathic pain models. |

| Abe et al. (2005) | Evaluate neurotransmitter modulation | MTHIQ restored serotonin and dopamine levels in animal models of depression. |

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline?

The synthesis of this compound typically involves cyclization strategies or modifications of pre-existing tetrahydroisoquinoline scaffolds. Key methods include:

- Pictet-Spengler cyclization for constructing the isoquinoline core, followed by methyl group introduction via alkylation.

- Transition-metal-catalyzed reactions (e.g., palladium-mediated cross-couplings) to install substituents at specific positions .

- Chiral resolution techniques if enantiomeric purity is required, given the compound’s two undefined stereocenters (see InChI data) . Reaction conditions (solvent, temperature, catalyst) should be optimized based on substituent sensitivity .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- NMR : Use - and -NMR to confirm the fused bicyclic structure and methyl group position. Aromatic protons appear as distinct multiplet signals (~6.5–7.5 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., undefined stereocenters in InChI data) by growing single crystals in non-polar solvents. Example: A related tetrahydroisoquinoline derivative was analyzed with R factor = 0.024 using single-crystal X-ray diffraction .

- Mass spectrometry : Confirm molecular weight (MW: 159.23) and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory conditions?

Limited experimental data exist, but general guidelines include:

- Storage : In airtight containers at 2–8°C under inert gas (N/Ar) to prevent oxidation .

- Light sensitivity : Protect from UV exposure due to the conjugated isoquinoline system.

- Reactivity : Avoid strong acids/bases that may hydrolyze the methano bridge or methyl group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at C-6/C-7 to enhance antimicrobial activity, as seen in related tetrahydroisoquinolines .

- Rigidity vs. flexibility : Compare 1,4-methano-bridged derivatives (rigid) with non-bridged analogs to assess conformational effects on receptor binding .

- Chirality : Synthesize enantiomers and evaluate activity differences, as stereochemistry impacts interactions with chiral biological targets .

Q. What strategies resolve contradictory data in biological activity assays (e.g., cytotoxicity vs. antifungal efficacy)?

- Standardized assays : Replicate studies under controlled conditions (e.g., identical cell lines, incubation times) to minimize variability .

- Mechanistic profiling : Use enzyme inhibition assays (e.g., CYP450) to identify off-target effects contributing to discrepancies .

- Meta-analysis : Compare results across studies using the same derivative but varying substituents (e.g., alkyl chain length in 1-alkyl-tetrahydroisoquinolines) .

Q. How can computational modeling predict binding modes with biological targets?

- Docking studies : Use the compound’s SMILES (CN1CC2CC1C3=CC=CC=C23) to model interactions with enzymes like topoisomerase II or microbial efflux pumps. Prioritize targets based on known tetrahydroisoquinoline activities .

- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding with the methano bridge .

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents with IC values .

Q. What advanced analytical techniques optimize purity assessment for complex mixtures?

- HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate isomers. Monitor at λ = 254 nm (aromatic absorption) .

- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, critical for pharmacological studies .

- NMR DOSY : Differentiate compounds with similar R values by diffusion coefficients .

Q. How can enantioselective synthesis address challenges in isolating optically pure samples?

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) to separate enantiomers post-synthesis .

- Derivatization : Convert enantiomers into diastereomers via chiral reagents (e.g., Mosher’s acid) for easier chromatographic separation .

Q. What green chemistry approaches improve sustainability in synthesis?

- Solvent selection : Replace DMF/THF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .

- Catalyst recycling : Use immobilized Pd nanoparticles or magnetic FeO-supported catalysts to reduce metal waste .

- Microwave-assisted synthesis : Shorten reaction times (e.g., from 24h to 2h) while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.